1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-5-6-12(13-7-9)15-8-14-10-3-1-2-4-11(10)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYIACQXMUFTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968090 | |
| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-66-5 | |
| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzimidazole ring. This can be achieved through various methods, including condensation reactions with formic acid or other aldehydes.
Nitration: The introduction of the nitro group is typically carried out using nitrating agents such as nitric acid and sulfuric acid. This step requires careful control of reaction conditions to ensure selective nitration at the desired position.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Nucleophilic Substitution at Benzimidazole Nitrogen
The NH group in the benzimidazole moiety undergoes alkylation or acylation under basic conditions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives. For example, analogous 1H-benzo[d]imidazoles form N-methylated products in 60–70% yields .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acyl derivatives. Yields depend on steric hindrance and electronic effects .
Electrophilic Aromatic Substitution on Benzimidazole Ring
The benzene ring of benzimidazole undergoes halogenation or nitration, though the nitro group on pyridine may deactivate the system:
-
Halogenation : Bromination with Br₂/FeBr₃ at 80°C selectively substitutes at the 5- or 6-position of benzimidazole (yields: 40–60%) .
-
Nitration : HNO₃/H₂SO₄ introduces a second nitro group, but competing decomposition is common due to the existing nitro group’s electron-withdrawing effects .
Reduction of Nitropyridine Moiety
The 5-nitro group on pyridine is reducible to an amine, enabling subsequent functionalization:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to NH₂ at 50–60 psi, yielding 1-(5-aminopyridin-2-yl)-1H-benzo[d]imidazole .
-
Fe/HCl Reduction : Aqueous Fe/HCl at reflux achieves similar results but with lower selectivity (yields: 70–85%) .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings after nitro reduction:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 5-Aryl-substituted pyridine derivatives | 55–75% | |
| Buchwald–Hartwig | Aryl halide, Pd₂(dba)₃ | 5-Aminoaryl pyridine analogs | 60–80% |
Condensation Reactions
The NH group in benzimidazole or reduced amine in pyridine forms Schiff bases:
-
With Aldehydes : Reaction with aromatic aldehydes (e.g., benzaldehyde) in acetic acid yields imine-linked derivatives (IC₅₀ values: 0.64–5.5 µM in enzyme inhibition assays) .
-
With Ketones : Cyclohexanone forms spirocyclic adducts under dehydrating conditions .
Heterocycle Functionalization
The compound serves as a precursor for fused heterocycles:
-
Cyclization with CS₂ : Forms thiazolo[3,2-a]benzimidazole derivatives in polyphosphoric acid at 180°C .
-
Oxazole Formation : Reaction with chloroacetyl chloride introduces oxazole rings (yields: 50–65%) .
Key Research Findings
-
The nitro group’s electron-withdrawing nature suppresses electrophilic substitution on pyridine but enhances reactivity in nucleophilic reductions .
-
N-Alkylation of benzimidazole improves bioavailability, as seen in antimicrobial analogs (MIC: 0.028–0.037 nM) .
-
Cross-coupling reactions after nitro reduction expand structural diversity for drug discovery .
Scientific Research Applications
Medicinal Chemistry Applications
1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole has been investigated for its potential as a pharmaceutical agent. Its applications include:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for some derivatives ranged from 1 to 16 µg/mL, demonstrating promising antibacterial activity compared to standard antibiotics .
Anticancer Properties
This compound has also been explored for its anticancer effects. A study highlighted that certain derivatives showed potent activity against multiple cancer cell lines, including those associated with leukemia and solid tumors. The anticancer activity was noted at concentrations around M, suggesting potential as a therapeutic agent in oncology .
Materials Science Applications
The unique electronic properties of this compound make it suitable for applications in materials science:
Organic Semiconductors
The compound's ability to form stable π-π interactions allows it to be utilized in the development of organic semiconductors. These materials are critical for the advancement of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate:
Synthesis of Complex Heterocycles
This compound can undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions. These reactions facilitate the synthesis of more complex heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Substituted with a fluorophenyl group, this compound showed reduced GABA-A receptor affinity when a methyl group was introduced at the 5-position of the benzimidazole core .
- 1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole : A sulfur-containing analog synthesized via condensation, demonstrating utility in materials science .
- 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole : Features a methoxynaphthyl group, studied for anticorrosion properties via DFT calculations .
Table 1: Physical Properties of Selected Benzimidazole Derivatives
Biological Activity
1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of both nitro and pyridine groups, contribute to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure combines elements from benzimidazole and nitropyridine, which are known for their roles in various biological activities. The nitro group can undergo reduction to form reactive intermediates, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive species that may interact with cellular macromolecules.
- Hydrogen Bonding and π-π Interactions : The compound's structure allows it to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins, enhancing its biological efficacy .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. Notable findings include:
- Inhibition Against Bacterial Strains : This compound has shown significant activity against various bacterial strains such as Staphylococcus aureus (including MRSA) and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives exhibiting MIC values below 1 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | < 1 |
| This compound | E. coli ATCC 25922 | < 4 |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : In assays involving leukemia and solid tumor cell lines, compounds related to benzimidazole derivatives showed significant growth inhibition rates ranging from 60% to 70% at concentrations around 10 µM .
Study on STING Agonists
A recent study explored the use of compounds similar to this compound as STING agonists. The results indicated that these compounds could activate STING pathways in immune cells, leading to enhanced anti-tumor immunity .
Synthesis and Optimization
In another study focused on optimizing benzimidazole derivatives for kinase inhibition, several analogs were synthesized and tested against cancer-related kinases. The findings revealed that modifications to the nitro group significantly influenced the potency against targets like FMS and LCK kinases .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of nitro-substituted pyridine derivatives with benzimidazole precursors. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nitro-group activation. and highlight yields >80% using DMF under reflux .
- Catalysts: Potassium carbonate (K₂CO₃) is commonly used for deprotonation and cyclization (e.g., in the synthesis of pyridyl-benzimidazole derivatives in ) .
- Purification: Column chromatography with chloroform/ethyl acetate/hexane mixtures (e.g., 2:3:3 ratio) effectively isolates the product, as shown in for similar compounds .
Basic: How are advanced spectroscopic techniques utilized to characterize this compound?
Methodological Answer:
- NMR Analysis: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.0–8.5 ppm) and nitropyridyl/benzimidazole carbons (δ 110–150 ppm). provides detailed assignments for analogous structures .
- HRMS: Confirms molecular weight (e.g., [M+H]+ m/z ≈ 295–300 for C₁₂H₈N₄O₂). reports HRMS data with <1 ppm error .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (NO₂ asymmetric stretch) and ~1520 cm⁻¹ (C=N/C=C) validate functional groups .
Advanced: How can computational methods like DFT and molecular docking predict reactivity or biological interactions?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G* optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps). used DFT to confirm stability and charge distribution in benzimidazole derivatives .
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). demonstrated docking poses for triazole-benzimidazole hybrids, showing binding affinities via hydrogen bonds and π-π stacking .
Advanced: What strategies resolve contradictions in spectral or synthetic yield data?
Methodological Answer:
- Reproducibility Checks: Vary reaction conditions (e.g., temperature, solvent) to identify optimal parameters. achieved 83–85% yields by adjusting reaction time and stoichiometry .
- Cross-Validation: Compare NMR/HRMS with computational predictions (e.g., DFT-calculated chemical shifts). validated experimental ¹³C NMR data against theoretical values .
- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., achieved 95.5% purity via gradient elution) .
Advanced: How is thermal stability assessed for formulation in biological studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., reported stability up to 250°C for pyridyl-benzimidazoles) .
- Differential Thermal Analysis (DTA): Identifies phase transitions (e.g., melting points >300°C in ) .
- Formulation: Use surfactants (e.g., polysorbate 80) or co-solvents (DMSO) to enhance solubility, as seen in for salt formulations .
Advanced: What structure-activity relationship (SAR) insights guide functionalization for target applications?
Methodological Answer:
- Nitro Group Positioning: The 5-nitro group on pyridine enhances electron-withdrawing effects, improving binding to enzymatic active sites (e.g., ’s focus on nitro-substituted derivatives for bioactivity) .
- Substituent Effects: Fluorine or methoxy groups on benzimidazole () increase lipophilicity and membrane permeability, critical for antimicrobial activity .
Advanced: How are in vitro biological activities (e.g., antimicrobial, fluorescence) systematically evaluated?
Methodological Answer:
- Antimicrobial Assays: Use agar dilution (MIC) or broth microdilution against Gram+/Gram- strains. and describe protocols for benzimidazole derivatives .
- Fluorescence Studies: Measure quantum yields (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) in solvents like ethanol. reports strong emission for triphenylamine-imidazole hybrids .
Advanced: What in vivo formulation challenges exist, and how are they addressed?
Methodological Answer:
- Bioavailability: Poor aqueous solubility is mitigated via nanoemulsions or cyclodextrin inclusion complexes. ’s surfactant-based formulations improved stability .
- Toxicity Screening: Use zebrafish or murine models to assess LD₅₀. highlights pharmacological profiling of benzimidazole-piperidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
